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Compound of Interest

Compound Name: Methyl 4-fluoro-3-formylbenzoate

Cat. No.: B1424290 Get Quote

An In-Depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Keystone Building Block

in Modern Medicinal Chemistry

Abstract
Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a trifunctional aromatic

compound that has emerged as a critical building block in the synthesis of complex

pharmaceutical agents.[1] Its unique molecular architecture, featuring a methyl ester, a formyl

(aldehyde) group, and a fluorine atom strategically positioned on the benzene ring, offers a

versatile platform for constructing diverse molecular scaffolds. The presence of the fluorine

atom is particularly significant, as it can enhance crucial drug-like properties such as metabolic

stability and target binding affinity.[1] This guide provides an in-depth analysis of its synthesis,

physicochemical properties, characteristic reactivity, and applications, with a focus on its role in

the development of therapeutics for neurological disorders, inflammatory conditions, and

oncology.

Introduction: Strategic Importance in Drug
Discovery
The design of novel therapeutic agents often relies on the availability of versatile chemical

intermediates that allow for systematic structural modification. Methyl 4-fluoro-3-
formylbenzoate serves this role exceptionally well. The molecule incorporates three distinct

functional groups, each offering a handle for specific chemical transformations:
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The Formyl Group (-CHO): Acts as a key electrophilic site for nucleophilic addition and

condensation reactions, enabling the formation of Schiff bases, hydrazones, and, crucially,

the construction of heterocyclic ring systems that form the core of many bioactive molecules.

[1]

The Methyl Ester Group (-COOCH₃): Provides a site for hydrolysis to the corresponding

carboxylic acid or transesterification. The resulting carboxylate can then be used for amide

bond formation, a ubiquitous linkage in pharmaceuticals.

The Aromatic Fluorine (-F): The electron-withdrawing nature of the fluorine atom influences

the reactivity of the entire aromatic ring. In a medicinal chemistry context, fluorine

substitution is a well-established strategy to improve metabolic stability by blocking potential

sites of oxidation and to enhance binding affinity with biological targets through favorable

electrostatic interactions.[1]

This combination of functionalities makes Methyl 4-fluoro-3-formylbenzoate a highly sought-

after intermediate in programs targeting neurological diseases, such as Alzheimer's, and in the

development of potent anti-inflammatory and anticancer agents.[1]

Proposed Synthesis Pathway
While multiple proprietary methods exist for the synthesis of Methyl 4-fluoro-3-
formylbenzoate, a common and logical route proceeds from the commercially available

precursor, Methyl 4-fluoro-3-methylbenzoate. The key transformation is the selective oxidation

of the benzylic methyl group to an aldehyde.

Diagram of Proposed Synthesis

Methyl 4-fluoro-3-methylbenzoate Methyl 3-(bromomethyl)-4-fluorobenzoate

  NBS, AIBN  
  CCl4, reflux  

Methyl 4-fluoro-3-formylbenzoate

  Sommelet Reaction or 
  Kornblum Oxidation (DMSO)  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 4-fluoro-3-formylbenzoate.

Step-by-Step Methodology (Proposed)
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Step 1: Benzylic Bromination

The synthesis initiates with a free-radical bromination of the methyl group. This reaction is

regioselective for the benzylic position due to the stability of the resulting benzylic radical.

Setup: To a solution of Methyl 4-fluoro-3-methylbenzoate in a non-polar solvent such as

carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS).

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting material is consumed. The reaction is typically

illuminated with a lamp to facilitate radical formation.

Work-up: Once complete, cool the reaction mixture, filter off the succinimide byproduct, and

remove the solvent under reduced pressure to yield the crude Methyl 3-(bromomethyl)-4-

fluorobenzoate.

Causality: NBS is chosen as the bromine source because it provides a low, constant

concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a standard

thermal initiator that decomposes at a predictable rate to generate the radicals needed to start

the chain reaction.

Step 2: Oxidation to Aldehyde

The intermediate benzylic bromide is then converted to the aldehyde. Several methods are

effective, with the Kornblum oxidation being a common choice.

Setup: Dissolve the crude Methyl 3-(bromomethyl)-4-fluorobenzoate from the previous step

in dimethyl sulfoxide (DMSO).

Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃), and heat the mixture.

The DMSO acts as both the solvent and the oxidant.

Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.
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Work-up and Purification: After the reaction is complete, pour the mixture into water and

extract the product with an organic solvent like ethyl acetate. Wash the organic layer with

brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product,

Methyl 4-fluoro-3-formylbenzoate, can be purified by column chromatography on silica gel.

Causality: The Kornblum oxidation is an effective method for converting primary halides to

aldehydes with minimal over-oxidation to the carboxylic acid, which is a risk with stronger

oxidizing agents.

Physicochemical and Analytical Characterization
The identity and purity of Methyl 4-fluoro-3-formylbenzoate are confirmed using standard

analytical techniques.

Summary of Physicochemical Properties
Property Value Source

CAS Number 1093865-65-6 [1][2]

Molecular Formula C₉H₇FO₃ [1][2]

Molecular Weight 182.15 g/mol [1][2]

Appearance White to off-white solid [3]

Storage 4°C, stored under nitrogen [2]

Topological Polar Surface Area 43.37 Å² [2]

LogP 1.4248 [2]

Spectroscopic Data Interpretation (Expected)
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for

the aldehyde proton (~10 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a

complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic

protons, with couplings influenced by the adjacent fluorine atom.

¹³C NMR: The carbon NMR would display distinct peaks for the aldehyde carbonyl (~190

ppm), the ester carbonyl (~165 ppm), and aromatic carbons, with the carbon directly bonded
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to fluorine showing a large one-bond C-F coupling constant.

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O

stretching of the aldehyde (~1700 cm⁻¹) and the ester (~1720 cm⁻¹), as well as C-F

stretching vibrations in the 1100-1300 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z =

182.15, consistent with the molecular weight.

Reactivity and Synthetic Utility in Drug Development
The synthetic value of Methyl 4-fluoro-3-formylbenzoate lies in the orthogonal reactivity of its

functional groups, allowing for sequential and selective modifications. It is a cornerstone

intermediate for building heterocyclic cores found in many targeted therapies.

Core Reactions for Scaffold Development
A primary application is in the synthesis of fused heterocyclic systems, such as phthalazinones,

which are central to a class of anticancer drugs known as PARP (Poly(ADP-ribose)

polymerase) inhibitors.[4][5][6]

Workflow: Application as a Versatile Building Blockdot
digraph "Synthetic_Utility" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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